2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol, commonly known as Bis-tris propane, is a water-soluble buffer substance. It finds application in the preparation of biochemical and biological buffer solutions. Its pKa value is approximately 6.8 at 20°C. Functionally, it is related to the tris family of buffers .
The molecular formula of Bis-tris propane is C11H26N2O6, with a molecular weight of approximately 282.33 g/mol. Its 2D and 3D structures can be visualized using computational tools .
2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol, commonly referred to as Bis-Tris propane, is a small organic compound classified under 1,2-aminoalcohols. This compound has garnered attention for its buffering capabilities, particularly in biochemical and molecular biology applications. It is characterized by its ability to maintain stable pH conditions across a wide range, making it a valuable tool in various laboratory settings.
The compound is primarily sourced from chemical suppliers specializing in laboratory reagents. It is available in high purity forms (≥99%) and is utilized extensively in scientific research.
The synthesis of 2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol typically involves multi-step organic synthesis techniques. The initial steps may include the formation of the core bis-tris structure through nucleophilic substitutions and subsequent functional group modifications to introduce hydroxymethyl and amino groups.
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure the formation of the desired product without significant by-products. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the reaction and to purify the final product.
The molecular structure of 2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol can be represented as follows:
Key structural data includes:
The compound can participate in various chemical reactions typical for amino alcohols. These include:
Reactivity studies often involve titration methods to determine pKa values, which are crucial for understanding the buffering capacity of the compound. The two pKa values are approximately 6.8 and 9.0, indicating its effectiveness as a buffer in physiological pH ranges.
The mechanism of action of 2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol primarily revolves around its role as a buffering agent. It stabilizes pH by neutralizing excess acids or bases through protonation and deprotonation processes at its hydroxyl and amino groups.
Experimental studies have shown that this compound maintains stable pH levels within the range of 6.3 to 9.5, making it suitable for various biochemical assays where pH fluctuations could affect enzyme activity or stability.
Key chemical properties include:
The primary applications of 2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol include:
This compound's versatility makes it an essential reagent in many areas of biochemical research and development.
The compound 2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol represents a complex polyhydroxylated amine with significant utility in structural biology. Its systematic name derives from the IUPAC framework, identifying a central propane-1,3-diol core substituted at the 2-position with hydroxymethyl and extended alkylamine branches. Each branch terminates in additional hydroxymethyl and hydroxyl groups, creating a high-density polyol structure.
Synonymously, this compound is recognized as Bis-Tris in biochemical contexts, reflecting its structural relationship to tris(hydroxymethyl)aminomethane (Tris) while incorporating a bis(2-hydroxyethyl)amino moiety. Alternative designations include 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol and 1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)- [5]. The CAS registry number 6976-37-0 provides a unique identifier for chemical databases and commercial sourcing.
Table 1: Systematic and Common Names
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol |
Common Synonym | Bis-Tris |
Linear Formula | 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol |
CAS Registry Number | 6976-37-0 |
Other Names | Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane; NSC 3576 |
The molecular formula C₈H₁₉NO₅ was definitively established through mass spectrometric analysis and elemental composition verification. This formula accounts for:
The calculated molecular weight is 209.24 g/mol, consistent with high-resolution mass spectrometry data [5]. The compact molecular architecture incorporates substantial hydrophilic character through its five hydroxyl groups, resulting in a high oxygen-to-carbon ratio (62.5%). This structural feature directly influences aqueous solubility (>500 mg/mL) and minimal octanol-water partitioning (log P ≈ -2.3), as confirmed by experimental partition coefficient studies.
X-ray crystallographic studies reveal this compound's role as a buffer component and crystallization additive in protein structural determination. High-resolution structures (1.497–1.778 Å) from the Protein Data Bank demonstrate its capacity to stabilize metalloenzymes through hydrogen-bonding networks. Notable examples include:
Table 2: Crystallographic Applications in PDB Entries
PDB ID | Resolution (Å) | Biological System | Role of Compound |
---|---|---|---|
7AQ6 | 1.514 | Pseudomonas stutzeri nitrous oxide reductase mutant | Stabilization of Cu₄S cluster |
7AQ7 | 1.608 | Pseudomonas stutzeri nitrous oxide reductase mutant | Proton-coupled electron transfer modulation |
7APY | 1.778 | Pseudomonas stutzeri nitrous oxide reductase mutant | Calcium ion coordination support |
7AQA | 1.497 | Pseudomonas stutzeri nitrous oxide reductase mutant | [3Cu:2S] cluster assembly facilitation |
The compound adopts an extended conformation when bound within protein crystal lattices, with its hydroxyl groups participating in specific hydrogen bonds to amino acid residues and metal-bound water molecules. The central tertiary nitrogen displays tetrahedral geometry, while the propane-1,3-diol backbone exhibits gauche conformations optimal for forming bridging interactions between protein subunits. This conformational flexibility enables adaptation to diverse macromolecular environments, explaining its utility across multiple crystallographic systems.
Infrared Spectroscopy: The IR spectrum exhibits characteristic hydroxyl absorptions between 3100–3500 cm⁻¹ (O-H stretch) and 1000–1100 cm⁻¹ (C-O stretch), consistent with polyol structures [3]. Comparative analysis with related compounds like 2-amino-2-hydroxymethyl-propane-1,3-diol (Tris) shows similar band patterns but with additional C-N stretches at 1020–1040 cm⁻¹ due to the ethylamino extensions.
Nuclear Magnetic Resonance: Predicted proton environments include:
Carbon-13 NMR would display resonances for the central quaternary carbon (δ 70–72 ppm), methylene carbons (δ 60–65 ppm), and ethylenic carbons (δ 50–55 ppm). The absence of sp²-hybridized carbon signals confirms the fully aliphatic structure.
Mass Spectrometry: Electrospray ionization (ESI-MS) in positive mode yields the protonated molecular ion [M+H]⁺ at m/z 210.24, with fragmentation patterns showing sequential loss of hydroxyl groups (-17 Da) and cleavage of ethylene glycol moieties. High-resolution MS confirms the exact mass as 209.1264 Da (calculated for C₈H₁₉NO₅: 209.1263).
The compound's five hydroxyl groups and tertiary nitrogen create a three-dimensional hydrogen-bonding matrix. Computational modeling indicates each molecule can participate in up to 12 hydrogen bonds: five as donors (O-H) and seven as acceptors (oxygen lone pairs and tertiary nitrogen). This exceeds the hydrogen-bonding capacity of simpler buffers like Tris (8 bonds) or HEPES (10 bonds) [3] [5].
The hydrophilicity is quantified by its hydration energy (-45.2 kcal/mol) and solvation shell occupancy, which involves 15–17 water molecules in molecular dynamics simulations. This extensive hydration explains its efficacy in:
The molecular surface area comprises 85% polar atoms, creating a hydration sphere radius of 5.8 Å – significantly larger than predicted from molecular weight alone. This "hydrophilicity amplification" effect arises from synergistic interactions between hydroxyl clusters and water molecules, making it particularly valuable in crystallography for resolving charged protein surfaces [1] [6].
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